molecular formula C10H8ClF2N3O B8560587 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride CAS No. 86386-75-6

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride

Cat. No.: B8560587
CAS No.: 86386-75-6
M. Wt: 259.64 g/mol
InChI Key: PYSWMBQNJXRJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is a chemical compound with the molecular formula C10H7F2N3O·HCl. It is known for its antifungal properties and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like voriconazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The antifungal activity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of potent antifungal agents .

Properties

CAS No.

86386-75-6

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H7F2N3O.ClH/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15;/h1-3,5-6H,4H2;1H

InChI Key

PYSWMBQNJXRJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,4-triazole (30.4 g, 0.44M) and triethylamine (15.1 g, 0.15M) in refluxing ethyl acetate (186 ml) was added a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2M) in ethyl acetate (80 ml). The mixture was refluxed for six hours then cooled to room temperature and the insolubles were removed by filtration. The filtrate was washed with water (2×200 ml) and then the solvent was removed by distillation at reduced pressure. The crude product was dissolved in ethyl acetate (150 ml) then 25% w/v HCl gas in isopropanol was added. The mixture was granulated at 0° C. for one hour and then the solid was collected by filtration and dried to give the title compound (21.6 g, 40%), m.p. 167°-170° C. IR (KBr) and nmr (DMSO) were consistent with the desired structure.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
186 mL
Type
solvent
Reaction Step Three
Yield
40%

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